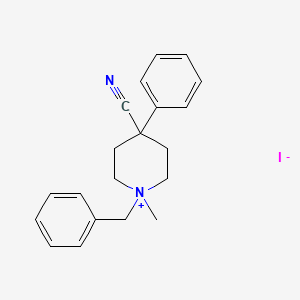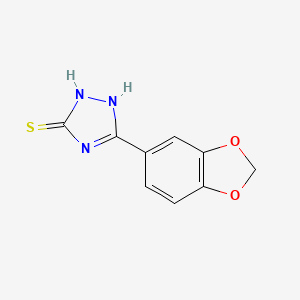
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- is a complex organic compound with a molecular formula of C36H32BrFN6O5 and a molecular weight of 727.5789 g/mol
Méthodes De Préparation
The synthesis of 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated systems, and stringent quality control measures to ensure consistency and safety in the production of the compound.
Analyse Des Réactions Chimiques
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the bromine and hydroxyl positions, using reagents such as halogens, nucleophiles, and electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include various derivatives with modified functional groups and properties.
Applications De Recherche Scientifique
1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals, materials, and as a catalyst in certain industrial processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Indene-5-carboxamide, 2-(4-bromo-3-hydroxy-2-quinolinyl)-N,N-diethyl-2,3-dihydro-1,3-dioxo- include other indene derivatives, quinoline-based compounds, and carboxamides. These compounds share structural similarities but may differ in their functional groups, reactivity, and applications. The uniqueness of 1H-Indene-5-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Similar Compounds
- Indene derivatives
- Quinoline-based compounds
- Carboxamides
Propriétés
| 73287-55-5 | |
Formule moléculaire |
C23H19BrN2O4 |
Poids moléculaire |
467.3 g/mol |
Nom IUPAC |
2-(4-bromo-3-hydroxyquinolin-2-yl)-N,N-diethyl-1,3-dioxoindene-5-carboxamide |
InChI |
InChI=1S/C23H19BrN2O4/c1-3-26(4-2)23(30)12-9-10-13-15(11-12)21(28)17(20(13)27)19-22(29)18(24)14-7-5-6-8-16(14)25-19/h5-11,17,29H,3-4H2,1-2H3 |
Clé InChI |
BUFKXMCKNWZUMN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)C(C2=O)C3=NC4=CC=CC=C4C(=C3O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4(5H)-Thiazolone, 2-amino-5-[(4-fluorophenyl)methylene]-](/img/structure/B14447657.png)


![N-[(1H-Benzimidazol-2-yl)methyl]hydrazinecarbothioamide](/img/structure/B14447718.png)
